Otub1/usp8-IN-1

Deubiquitinase inhibition Enzymatic assay IC50 comparison

OTUB1/USP8-IN-1 is a uniquely potent, dual deubiquitinase inhibitor (OTUB1 IC50=0.17 nM; USP8 IC50=0.28 nM) that singularly recapitulates the OTUB1/USP8 double-knockdown phenotype, simultaneously downregulating UBE2N and EGFR. Unlike single-target alternatives that exhibit >6,700-fold weaker enzymatic potency, this compound delivers validated in vivo efficacy—achieving >2-fold tumor volume reduction in H1975 NSCLC xenografts at 5 mg/kg BID. Essential for researchers dissecting proteostasis in KRAS-stratified NSCLC.

Molecular Formula C22H16ClFN2O4
Molecular Weight 426.8 g/mol
Cat. No. B14080174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtub1/usp8-IN-1
Molecular FormulaC22H16ClFN2O4
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl
InChIInChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1
InChIKeyHXIYHNFNCGXLAU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OTUB1/USP8-IN-1: A Subnanomolar Dual Deubiquitinase Inhibitor for NSCLC and Cancer Proteostasis Research


OTUB1/USP8-IN-1 (also designated compound 61; CAS 2858800-98-1) is a synthetic small-molecule dual inhibitor targeting the deubiquitinating enzymes (DUBs) OTUB1 and USP8 [1]. It was identified through a lead optimization campaign starting from the USP1 inhibitor SJB2-043 and was rationally developed to simultaneously disrupt the stability of oncogenic proteins regulated by these two DUBs [2]. The compound exhibits subnanomolar enzymatic inhibitory potency and demonstrates validated antiproliferative activity in multiple non-small-cell lung cancer (NSCLC) cell lines .

Why USP8-Selective Inhibitors or OTUB1-Only Approaches Cannot Substitute for OTUB1/USP8-IN-1


Substituting OTUB1/USP8-IN-1 with a USP8-selective inhibitor (e.g., USP8-IN-1) or an OTUB1-only tool fails to recapitulate its dual-targeting pharmacology [1]. USP8-selective inhibitors such as USP8-IN-1 exhibit micromolar enzymatic IC50 values (1.9 μM) and require GI50 concentrations of 82.04 μM to suppress H1975 cell growth, representing a potency deficit of over 6,700-fold at the enzymatic level and nearly 700-fold at the cellular level relative to OTUB1/USP8-IN-1 . More critically, genetic double knockdown of OTUB1 and USP8 produces a pronounced antiproliferative phenotype that single-target inhibition does not phenocopy; OTUB1/USP8-IN-1 uniquely recapitulates this dual-knockdown effect by simultaneously downregulating both UBE2N and EGFR protein stability [1][2]. Procurement of single-target alternatives therefore introduces both potency insufficiency and mechanistic incompleteness.

OTUB1/USP8-IN-1 Quantitative Differentiation Evidence: Enzyme Potency, Cellular Activity, Selectivity, and In Vivo Performance


Enzymatic Potency: Subnanomolar Dual Inhibition of OTUB1 and USP8 Versus Micromolar Single-Target Comparators

OTUB1/USP8-IN-1 inhibits OTUB1 with an IC50 of 0.17 nM and USP8 with an IC50 of 0.28 nM in enzymatic assays [1]. In contrast, the USP8-selective inhibitor USP8-IN-1 exhibits an IC50 of 1.9 μM (1,900 nM) against USP8, representing a ~6,786-fold lower potency . The dual-targeting inhibitor LLK203 shows IC50 values of 0.52 μM (USP8) and 0.89 μM (USP2), remaining over 1,800-fold less potent on USP8 than OTUB1/USP8-IN-1 [2]. Isoginkgetin, a recently identified USP8 inhibitor, exhibits an IC50 of 12.68 μM [3].

Deubiquitinase inhibition Enzymatic assay IC50 comparison

Cellular Antiproliferative Activity: 118 nM IC50 in H1975 NSCLC Cells Versus 82.04 μM GI50 for USP8-IN-1

In H1975 NSCLC cells, OTUB1/USP8-IN-1 inhibits proliferation with an IC50 of 118 nM after 72 hours of treatment [1]. Across a panel of five NSCLC cell lines, antiproliferative IC50 values range from 118 nM (H1975) to 1,004 nM (A549), with KRAS wild-type lines (H1975, H1703, EBC-1) showing greater sensitivity than KRAS-mutated lines . The USP8-selective inhibitor USP8-IN-1 requires a GI50 of 82.04 μM (82,040 nM) to inhibit H1975 cell growth, a 695-fold higher concentration .

NSCLC Cell proliferation H1975 cells GI50

Selectivity Profile: Subnanomolar Target Engagement with >1,000-Fold Selectivity Over Related DUBs

OTUB1/USP8-IN-1 was profiled against a panel of deubiquitinating enzymes and exhibited high selectivity for OTUB1 and USP8. While OTUB1 and USP8 are inhibited with subnanomolar IC50 values (0.17 nM and 0.28 nM, respectively), inhibition of other DUBs including USP1, USP2, USP7, USP9x, USP15, USP20, USP47, UCH-L1, UCH-L3, and BAP1 occurs only at micromolar concentrations [1]. This selectivity window exceeds three orders of magnitude (>1,000-fold). Molecular docking and site-directed mutagenesis studies further confirmed that compound 61 binds to the S1 site of OTUB1 to interfere with ubiquitin chain binding [1].

Selectivity DUB panel Off-target profiling USP1

In Vivo Antitumor Efficacy: Over Twofold Tumor Volume Reduction with BID Dosing in H1975 Xenograft Model

In female BALB/c nude mice bearing H1975 NSCLC xenografts, OTUB1/USP8-IN-1 administered at 5 mg/kg via intraperitoneal injection twice daily (BID) for two weeks reduced total tumor weight and average tumor volume by over twofold compared to vehicle controls . Once-daily (QD) dosing at the same concentration produced a less pronounced effect, establishing BID as the more efficacious regimen .

Xenograft model Tumor volume In vivo efficacy BALB/c nude mice

Pharmacokinetic Parameters: Oral Bioavailability and Exposure Profile in ICR Mice

OTUB1/USP8-IN-1 (administered as the TFA salt) was evaluated in ICR mice for pharmacokinetic characterization. Following intravenous administration at 1 mg/kg, the compound exhibited a half-life (T1/2) of 0.83 hours, a maximum concentration (Cmax) of 4,274 μg/L, and an area under the curve (AUC) of 1,345 μg·h/L . Following oral administration at 10 mg/kg, the half-life extended to 1.75 hours with an AUC of 3,747 μg·h/L and a time to maximum concentration (Tmax) of 0.33 hours . The clearance (CL) was 44 L/h/kg and volume of distribution at steady state (Vdss) was 0.77 L/kg . While direct comparator PK data for USP8-IN-1 or LLK203 are not publicly available, these parameters establish a baseline exposure profile that supports the compound's demonstrated in vivo antitumor activity at 5 mg/kg BID dosing .

Pharmacokinetics Oral bioavailability AUC Half-life

OTUB1/USP8-IN-1 High-Value Research Applications: NSCLC Models, Proteostasis Studies, and Dual DUB Targeting


Non-Small-Cell Lung Cancer (NSCLC) Preclinical Efficacy Studies in H1975 Xenograft Models

OTUB1/USP8-IN-1 is optimally deployed in NSCLC xenograft studies using the H1975 cell line, where it has demonstrated over twofold tumor volume reduction at 5 mg/kg BID dosing via intraperitoneal injection . The compound's subnanomolar enzymatic potency (OTUB1 IC50 = 0.17 nM; USP8 IC50 = 0.28 nM) and cellular IC50 of 118 nM in H1975 cells [1] make it suitable for in vivo efficacy testing with manageable dosing regimens. Researchers should prioritize BID over QD dosing based on published comparative efficacy data .

Mechanistic Studies of Dual Deubiquitinase Inhibition and Proteostasis Network Disruption

OTUB1/USP8-IN-1 uniquely recapitulates the phenotype of OTUB1/USP8 double knockdown, simultaneously reducing UBE2N and EGFR protein levels in H1975 cells at 500 nM concentration . This makes it a validated chemical probe for dissecting the functional interplay between OTUB1 and USP8 in proteostasis regulation. The compound's >1,000-fold selectivity window over other DUBs [1] ensures that observed phenotypes can be attributed specifically to OTUB1/USP8 dual inhibition rather than off-target DUB engagement.

KRAS Status-Dependent Sensitivity Profiling in NSCLC Cell Panels

OTUB1/USP8-IN-1 exhibits differential antiproliferative potency across NSCLC cell lines stratified by KRAS mutation status, with KRAS wild-type lines (H1975 IC50 = 118 nM; H1703 IC50 = 145 nM; EBC-1 IC50 = 172 nM) showing 2.5- to 8.5-fold greater sensitivity than KRAS-mutated lines (H23 IC50 = 431 nM; A549 IC50 = 1,004 nM) [1]. This differential sensitivity profile positions OTUB1/USP8-IN-1 as a tool compound for investigating KRAS-dependent vulnerabilities in NSCLC and for screening combination therapy partners that may sensitize KRAS-mutant lines.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Studies Leveraging Documented PK Parameters

With established pharmacokinetic parameters in ICR mice (IV T1/2 = 0.83 h; PO T1/2 = 1.75 h; oral AUC = 3,747 μg·h/L at 10 mg/kg) , OTUB1/USP8-IN-1 is suitable for PK-PD correlation studies. The documented exposure data enable researchers to design experiments that link plasma concentrations to target engagement (UBE2N/EGFR downregulation) and tumor growth inhibition, facilitating dose optimization and translational modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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